

Troubleshooting failed sequences in automated RNA synthesis

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Compound of Interest

| DMT-2'O-Methyl-rC(tac) | phosphoramidite |
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Technical Support Center: Automated RNA Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during automated RNA synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a failed RNA synthesis reaction?

A failed RNA synthesis reaction, characterized by extremely low or no yield of the target oligonucleotide, can stem from several factors. Key areas to investigate include the quality of reagents, the performance of the synthesizer, and the synthesis protocol itself. Specifically, degraded phosphoramidites due to moisture or oxidation, suboptimal activator concentration or degradation, and issues with the instrument's fluidics system are common culprits.[1] Problems with the solid support or the initial nucleotide attachment can also lead to complete synthesis failure.

Q2: How does coupling efficiency impact the final yield of my RNA oligonucleotide?



Coupling efficiency, the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite in each cycle, is critical to achieving a good yield of full-length RNA.[1] Even a small decrease in average coupling efficiency can dramatically reduce the theoretical yield of the desired product, especially for longer oligonucleotides. The impact of coupling efficiency on the theoretical yield of full-length product is summarized below.

Average Coupling Efficiency (%)	Theoretical Yield of a 20-mer (%)	Theoretical Yield of a 50-mer (%)	Theoretical Yield of a 100-mer (%)
99.5	90.5	77.9	60.6
99.0	82.6	61.0	36.6
98.5	75.4	47.6	18.2
98.0	68.7	36.4	13.3
95.0	35.8	7.7	0.6

Q3: What are the key quality control (QC) checks I should perform on my synthetic RNA?

To ensure the quality of your synthetic RNA, several analytical techniques should be employed. High-performance liquid chromatography (HPLC) is used to assess purity and identify truncated sequences.[1][2] Mass spectrometry (MS) confirms the molecular weight of the synthesized oligonucleotide, verifying its identity.[1][3] Denaturing polyacrylamide gel electrophoresis (PAGE) can also be used to visualize the full-length product and any shorter failure sequences.[4][5]

Troubleshooting Guides Issue 1: Low Yield of Full-Length RNA

Symptoms:

- Low absorbance reading at 260 nm after cleavage and deprotection.
- HPLC analysis shows a small peak for the full-length product and/or multiple early-eluting peaks corresponding to shorter sequences.







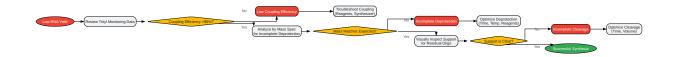
 Mass spectrometry analysis shows low intensity for the expected mass and significant signals for truncated products.

Possible Causes and Solutions:

- Low Coupling Efficiency:
 - Cause: Moisture in reagents (acetonitrile, phosphoramidites, activator), degraded phosphoramidites or activator, incorrect activator concentration, or synthesizer fluidics issues.[1][6]
 - Solution: Use fresh, anhydrous-grade acetonitrile.[6] Ensure phosphoramidite and activator solutions are fresh and properly prepared. Verify synthesizer reagent delivery and check for leaks or blockages. Monitor the trityl cation release during synthesis; a drop in signal indicates a coupling problem.[1]
- Incomplete Deprotection:
 - Cause: Deprotection time is too short, the temperature is too low, or the deprotection reagent is old or of poor quality.
 - Solution: Follow the recommended deprotection protocols for the specific protecting groups used.[7][8] For stubborn protecting groups, consider extending the deprotection time or increasing the temperature. Use fresh deprotection reagents.
- Inefficient Cleavage from Solid Support:
 - Cause: Incomplete reaction with the cleavage solution due to insufficient time or reagent volume.
 - Solution: Ensure the entire solid support is in contact with the cleavage solution for the recommended duration. For large-scale synthesis, ensure adequate mixing.

Below is a troubleshooting workflow for addressing low RNA yield:





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Troubleshooting workflow for low RNA yield.

Issue 2: Presence of Truncated Sequences (n-1, n-2, etc.)

Symptoms:

- HPLC analysis shows significant peaks eluting before the main product peak.
- Mass spectrometry reveals a series of masses corresponding to deletions of one or more nucleotides.
- Denaturing PAGE shows multiple bands below the main product band.

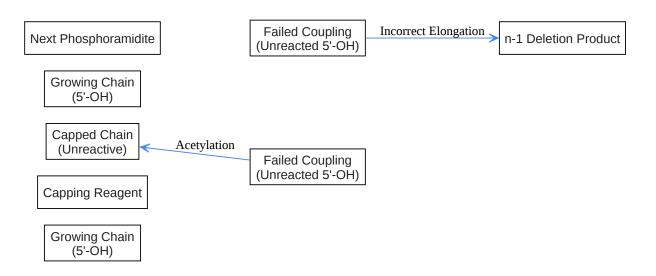
Possible Causes and Solutions:

- Inefficient Capping:
 - Cause: The capping step, which blocks unreacted 5'-hydroxyl groups from further elongation, is inefficient. This can be due to old or improperly prepared capping reagents.
 - Solution: Prepare fresh capping reagents (Cap A and Cap B) according to the manufacturer's protocol. Ensure the synthesizer is delivering the correct volumes of capping reagents.



- Poor Coupling Efficiency at Specific Positions:
 - Cause: Certain sequences, particularly those with stable secondary structures, can hinder coupling at specific positions.
 - Solution: For difficult sequences, consider using modified phosphoramidites or a different activator that may improve coupling efficiency. Extending the coupling time for problematic steps can also be beneficial.

The following diagram illustrates the process of capping and the consequence of its failure:



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Consequences of successful vs. failed capping.

Issue 3: Incomplete Deprotection

Symptoms:

 Mass spectrometry analysis shows masses higher than the expected molecular weight, corresponding to the mass of the protecting groups.



- HPLC analysis may show peak broadening or shoulders on the main product peak.
- The biological activity of the RNA is reduced or absent.

Possible Causes and Solutions:

- Incorrect Deprotection Conditions:
 - Cause: The deprotection time, temperature, or reagent is not appropriate for the protecting groups used in the synthesis.[7][8]
 - Solution: Carefully review the deprotection requirements for all phosphoramidites and the solid support used. Some modified bases or linkers require specific deprotection conditions.
- Water Content in Reagents:
 - Cause: For silyl protecting groups, the presence of water in the deprotection reagent (e.g., TBAF) can significantly slow down the deprotection reaction, especially for pyrimidines.[9]
 - Solution: Use anhydrous deprotection reagents and handle them in a moisture-free environment.

Reagent	Water Content	Deprotection Efficiency
TBAF	< 5%	High
TBAF	> 10%	Significantly Reduced (especially for C and U)[9]

Experimental Protocols

Protocol 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for RNA Analysis

This protocol is for the analysis of synthetic RNA oligonucleotides to assess their purity and integrity.[4][5]



Materials:

- 40% Acrylamide/Bis-acrylamide (19:1 or 29:1) solution
- Urea
- 10x TBE buffer (Tris-borate-EDTA)
- Ammonium persulfate (APS), 10% solution (prepare fresh)
- N,N,N',N'-Tetramethylethylenediamine (TEMED)
- 2x Formamide loading buffer (95% formamide, 18 mM EDTA, 0.025% SDS, 0.025% bromophenol blue, 0.025% xylene cyanol)
- Staining solution (e.g., SYBR Gold or ethidium bromide)

Procedure:

- Prepare the Gel Solution (e.g., for a 15% gel):
 - In a 50 mL conical tube, dissolve 21 g of urea in 15 mL of 40% acrylamide/bis-acrylamide
 solution and 5 mL of 10x TBE buffer.
 - Add deionized water to a final volume of 50 mL.
 - Warm the solution to 37°C to aid in dissolving the urea.
 - Degas the solution for 15 minutes.
- Cast the Gel:
 - Clean the gel plates and spacers thoroughly with ethanol. Assemble the gel casting apparatus.
 - \circ Add 250 µL of 10% APS and 25 µL of TEMED to the gel solution and mix gently.
 - Immediately pour the solution between the glass plates, avoiding air bubbles. Insert the comb.



- Allow the gel to polymerize for at least 1 hour.
- Prepare Samples and Run the Gel:
 - Assemble the electrophoresis apparatus and fill the reservoirs with 1x TBE buffer.
 - Pre-run the gel at a constant voltage (e.g., 200 V) for 30 minutes.
 - Resuspend the RNA pellet in an appropriate volume of 2x formamide loading buffer.
 - Heat the samples at 95°C for 5 minutes, then immediately place on ice.
 - Load the samples into the wells.
 - Run the gel at a constant power or voltage until the tracking dyes have migrated to the desired position.
- Visualize the RNA:
 - Carefully remove the gel from the glass plates.
 - Stain the gel with a suitable nucleic acid stain according to the manufacturer's instructions.
 - Visualize the RNA bands using an appropriate imaging system. The full-length product should be the most prominent band, with any shorter sequences appearing as fainter bands migrating further down the gel.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for RNA Analysis

This protocol provides a general method for analyzing the purity of synthetic RNA oligonucleotides.[1][2][10]

Materials:

- · HPLC system with a UV detector
- Reversed-phase column suitable for oligonucleotide analysis (e.g., C18)



- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
- Mobile Phase B: Acetonitrile
- Nuclease-free water

Procedure:

- Prepare the Sample:
 - Dissolve the crude or purified RNA oligonucleotide in Mobile Phase A or nuclease-free water to a concentration of approximately 10-20 A260 units/mL.
 - Filter the sample through a 0.22 μm syringe filter.
- Set up the HPLC Method:
 - Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
 - Set the UV detector to monitor absorbance at 260 nm.
 - Create a linear gradient to increase the percentage of Mobile Phase B over time (e.g., 5% to 50% B over 30 minutes). The exact gradient will depend on the length and sequence of the oligonucleotide and may require optimization.
- Run the Analysis:
 - Inject 10-20 μL of the prepared sample.
 - Run the HPLC method and collect the data.
- Analyze the Chromatogram:
 - The full-length product will typically be the major, late-eluting peak.
 - Truncated sequences (failure sequences) will elute earlier than the full-length product.



• Calculate the purity of the sample by integrating the peak areas. Purity (%) = (Area of full-length product peak / Total area of all peaks) \times 100.

Protocol 3: Mass Spectrometry (MS) for RNA Analysis

This protocol outlines the general steps for confirming the molecular weight of a synthetic RNA oligonucleotide using electrospray ionization mass spectrometry (ESI-MS).[1][3]

Materials:

- ESI-MS instrument
- Appropriate solvent for sample infusion (e.g., a mixture of acetonitrile and water with a volatile salt like ammonium acetate)
- Nuclease-free water

Procedure:

- Prepare the Sample:
 - Desalt the RNA sample to remove any non-volatile salts from the synthesis and purification process. This can be done by ethanol precipitation or using a desalting column.
 - \circ Dissolve the desalted RNA in the infusion solvent at a low concentration (e.g., 1-10 μ M).
- Set up the Mass Spectrometer:
 - Calibrate the instrument using a known standard.
 - Set the instrument to negative ion mode, as RNA is negatively charged.
 - Optimize the instrument parameters (e.g., capillary voltage, cone voltage, desolvation temperature) for oligonucleotide analysis.
- Acquire the Spectrum:
 - Infuse the sample into the mass spectrometer at a constant flow rate.



- Acquire the mass spectrum over a suitable m/z range.
- Analyze the Data:
 - The raw ESI-MS spectrum will show a series of peaks corresponding to the RNA molecule with different numbers of negative charges.
 - Deconvolute the raw spectrum to obtain the neutral mass of the RNA molecule.
 - Compare the experimentally determined mass to the theoretical mass calculated from the RNA sequence. A close match confirms the identity of the synthesized product.

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